![molecular formula C19H21N3O2 B4395617 ({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4395617.png)
({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide
Overview
Description
({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of ({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In studies related to cancer treatment, the compound has been shown to inhibit the growth of cancer cells by blocking specific pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that ({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide has various biochemical and physiological effects. In studies related to cancer treatment, the compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. In studies related to material science, the compound has been used as a building block for the synthesis of new materials with unique properties.
Advantages and Limitations for Lab Experiments
One advantage of using ({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide in lab experiments is its potential applications in various fields, including medicine and material science. However, one limitation is the complex synthesis method required to obtain the compound, which may limit its availability and use in certain experiments.
Future Directions
For research on ({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide include exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential use in treating various diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound to increase its availability and use in lab experiments.
Scientific Research Applications
({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide has been used in various scientific research studies due to its potential applications in different fields. In the field of medicine, the compound has been studied for its potential use in treating cancer and other diseases. In the field of material science, the compound has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-7-9-16(10-8-15)24-12-4-11-22-18-6-3-2-5-17(18)21-19(22)13-20-14-23/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOYUQSPLQHOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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